
2,6-Diethoxy-4-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C11H14O4 It is a derivative of benzaldehyde, characterized by the presence of two ethoxy groups and one hydroxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethoxy-4-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the ethylation of 2,6-dihydroxybenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-diethoxy-4-hydroxybenzoic acid.
Reduction: Formation of 2,6-diethoxy-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Diethoxy-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism by which 2,6-Diethoxy-4-hydroxybenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
- 2,6-Dimethoxy-4-hydroxybenzaldehyde
- 2,6-Diethoxybenzaldehyde
- 4-Hydroxy-3,5-dimethoxybenzaldehyde
Comparison: 2,6-Diethoxy-4-hydroxybenzaldehyde is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to 2,6-Dimethoxy-4-hydroxybenzaldehyde, the ethoxy groups in this compound may enhance its lipophilicity and alter its interaction with biological targets. This uniqueness makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
341989-73-9 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2,6-diethoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-3-14-10-5-8(13)6-11(15-4-2)9(10)7-12/h5-7,13H,3-4H2,1-2H3 |
Clé InChI |
SBZPGAMKPAUSJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1C=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


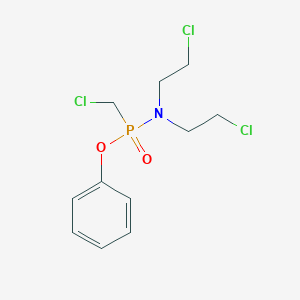
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
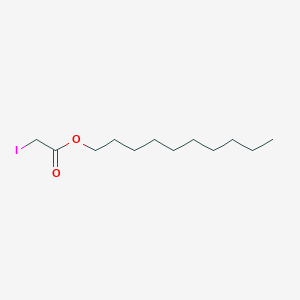
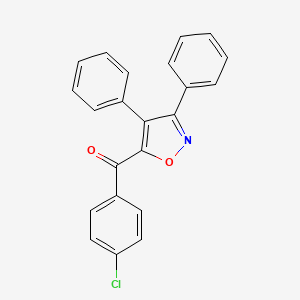
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)
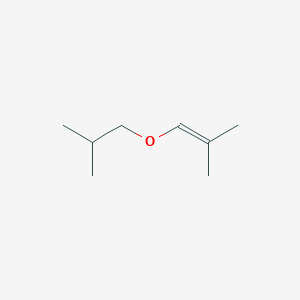


![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
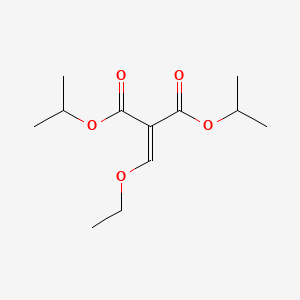
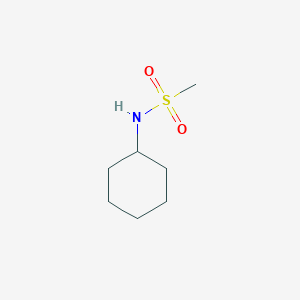
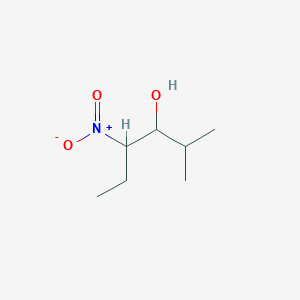
![Phenaleno[1,9-fg]quinoline](/img/structure/B14000924.png)
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)
